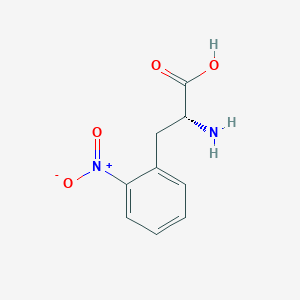

(R)-2-Amino-3-(2-nitrophenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-2-Amino-3-(2-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H10N2O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(2-nitrophenyl)propanoic acid typically involves the reaction of 2-nitrobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, reduction, and cyclization, to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-3-(2-nitrophenyl)propanoic acid can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the compound meets the required specifications for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

®-2-Amino-3-(2-nitrophenyl)propanoic acid undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of ®-2-Amino-3-(2-nitrophenyl)propanoic acid include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various electrophiles. The reaction conditions often involve the use of solvents such as ethanol, methanol, or dichloromethane, and may require heating or cooling to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of ®-2-Amino-3-(2-nitrophenyl)propanoic acid depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields ®-2-Amino-3-(2-aminophenyl)propanoic acid, while reduction of the carboxylic acid group yields ®-2-Amino-3-(2-nitrophenyl)propanol.

Applications De Recherche Scientifique

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

(R)-2-Amino-3-(2-nitrophenyl)propanoic acid is widely used as a building block in solid-phase peptide synthesis. Its properties allow for efficient anchoring of peptide chains to solid supports, facilitating the synthesis, washing, and purification processes. The compound's stability and solubility enhance its utility in creating complex peptide sequences with high purity.

| Feature | Details |

|---|---|

| Role | Building block in SPPS |

| Benefits | Enhances efficiency of peptide synthesis |

| Applications | Model peptides synthesis |

Drug Development

Therapeutic Potential

The compound has shown promise in drug development due to its ability to modulate neurotransmitter systems and inhibit specific enzymes. Research indicates that it can act as both an agonist and antagonist at glutamate receptors, which is significant for treating neurological disorders such as Alzheimer's disease and epilepsy.

Case Study: Neuroprotective Effects

In neuronal cultures, this compound demonstrated neuroprotective properties against excitotoxicity induced by excessive glutamate levels. This suggests potential therapeutic applications in neurodegenerative conditions.

Antimicrobial Activity

Preliminary studies have indicated that the compound exhibits antimicrobial properties against certain bacterial strains, suggesting its potential as an anti-infective agent.

The biological activity of this compound is characterized by several mechanisms:

- Enzyme Inhibition : The compound can bind to active sites of specific enzymes, modulating various biochemical pathways.

- Protein Interactions : It interacts with proteins, potentially altering their structure and function, which is crucial for drug development.

- Influence on Neurotransmitter Systems : Its dual action at glutamate receptors is critical for understanding its therapeutic applications.

Data Table of Biological Activities

| Activity Type | Description |

|---|---|

| Neuroprotective Effects | Protects against excitotoxicity from glutamate |

| Antimicrobial Activity | Exhibits activity against certain bacterial strains |

Mécanisme D'action

The mechanism of action of ®-2-Amino-3-(2-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The compound’s chiral nature also allows it to interact selectively with chiral biomolecules, leading to specific biological effects.

Comparaison Avec Des Composés Similaires

®-2-Amino-3-(2-nitrophenyl)propanoic acid can be compared with other similar compounds, such as:

®-2-Amino-3-(2-aminophenyl)propanoic acid: This compound is formed by the reduction of the nitro group in ®-2-Amino-3-(2-nitrophenyl)propanoic acid and has different chemical and biological properties.

®-2-Amino-3-(2-nitrophenyl)propanol: This compound is formed by the reduction of the carboxylic acid group and has different reactivity and applications.

The uniqueness of ®-2-Amino-3-(2-nitrophenyl)propanoic acid lies in its specific structural arrangement and the presence of both an amino and a nitro group, which allows for a wide range of chemical reactions and applications.

Activité Biologique

(R)-2-Amino-3-(2-nitrophenyl)propanoic acid, a chiral amino acid derivative, has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This compound, characterized by an amino group, a carboxylic acid group, and a nitrophenyl substituent, exhibits potential in various therapeutic applications. Its unique structure allows it to interact with multiple biological targets, influencing several biochemical pathways.

Molecular Characteristics

- Molecular Formula : C₉H₁₀N₂O₄

- Molecular Weight : 210.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group can undergo bioreduction, leading to reactive intermediates that may affect cellular components. This compound has been identified as a potential inhibitor of enzymes within the aldo-keto reductase family, which play significant roles in cellular metabolism and oxidative stress responses.

Neurotransmission Modulation

Given its structural similarity to phenylalanine, this compound is being investigated for its role in neurotransmission. Preliminary studies suggest that it may influence synaptic plasticity and neuronal signaling pathways, indicating potential therapeutic applications in neurodegenerative disorders.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies have shown its effectiveness in inhibiting the growth of certain bacterial strains and cancer cell lines, making it a candidate for further investigation in drug development.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic processes. For instance, its interaction with aldo-keto reductases suggests a potential application in diseases characterized by oxidative damage.

Neuropharmacological Research

A study focused on the effects of this compound on neuronal cultures revealed its ability to modulate neurotransmitter release. This modulation could be beneficial in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules used in pharmaceutical development and materials science .

Pharmaceutical Development

The compound is being explored as a potential therapeutic agent for various diseases due to its biological activity. Research is ongoing to evaluate its efficacy and safety profile in clinical settings.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits aldo-keto reductases; potential implications for oxidative stress |

| Neurotransmission | Modulates neurotransmitter release; potential applications in neurodegeneration |

| Antimicrobial Activity | Effective against certain bacterial strains |

| Anticancer Activity | Inhibits growth of specific cancer cell lines |

Propriétés

IUPAC Name |

(2R)-2-amino-3-(2-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-7(9(12)13)5-6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZGVFSSLGTJAJ-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.